N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine

Regioisomer selectivity Target engagement profiling Chemical biology tool compounds

N-(Pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine (CAS 791601-06-4) is a heterocyclic organic compound belonging to the benzodioxole class, defined by a 1,3-benzodioxol-5-amine scaffold linked via a secondary amine to a pyridin-3-ylmethyl moiety. With a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol, this compound is catalogued under PubChem CID 2543250 and ChEBI ID 107754.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 791601-06-4
Cat. No. B1227118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine
CAS791601-06-4
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCC3=CN=CC=C3
InChIInChI=1S/C13H12N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-7,15H,8-9H2
InChIKeyOMPJSXOWKKYUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine (CAS 791601-06-4): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(Pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine (CAS 791601-06-4) is a heterocyclic organic compound belonging to the benzodioxole class, defined by a 1,3-benzodioxol-5-amine scaffold linked via a secondary amine to a pyridin-3-ylmethyl moiety [1]. With a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol, this compound is catalogued under PubChem CID 2543250 and ChEBI ID 107754 [1]. It is commercially available as a research-grade building block from multiple suppliers at purities ranging from 95% to 98%, with a reported XLogP3 of 2.1 and a predicted density of 1.311 ± 0.06 g/cm³ [1]. The compound has been screened in multiple NIH Molecular Libraries Program bioassays against targets including regulators of G-protein signaling (RGS4), mu-opioid receptor (MOR-1), ADAM17/TACE, and muscarinic acetylcholine receptor M1, generating a multi-target activity fingerprint that distinguishes it from its closest regioisomeric and homolog analogs .

Why Generic Substitution Fails for N-(Pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine: Regioisomeric and Scaffold-Level Differentiation


The benzodioxole-aminomethylpyridine chemical space contains several closely related analogs that differ only in pyridine nitrogen position or linker length, yet these subtle structural variations produce measurable divergence in target engagement profiles. The 3-pyridyl regioisomer (CAS 791601-06-4) and its 4-pyridyl counterpart (CAS 774553-99-0) share identical molecular formula and computed logP, but screening data reveal they engage fundamentally different protein targets: the 3-pyridyl isomer has been profiled against RGS4, MOR-1, ADAM17, and muscarinic M1 , whereas the 4-pyridyl isomer appears in BindingDB primarily for G6PD, neuropilin-1, and OCT1 [1]. Similarly, the methylene-extended homolog 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine (CAS 328261-31-0) introduces conformational flexibility that alters pharmacophore geometry . These regioisomeric and scaffold-level differences mean that in-class compounds cannot be interchanged without risking loss of the specific target interaction pattern for which the 3-pyridyl variant was selected during screening or optimization campaigns.

Quantitative Differentiation Evidence for N-(Pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine: Multi-Target Screening Fingerprint, HSP90α Binding Affinity, and Regioisomeric Selectivity Data


Regioisomeric Target Engagement Divergence: 3-Pyridyl vs. 4-Pyridyl Isomers Exhibit Non-Overlapping Protein Interaction Profiles

The 3-pyridyl regioisomer (CAS 791601-06-4) and the 4-pyridyl regioisomer (CAS 774553-99-0) share identical molecular formula (C₁₃H₁₂N₂O₂) and computed XLogP3 (~2.1), yet publicly available bioassay data indicate they interact with distinct, non-overlapping sets of protein targets. The 3-pyridyl variant has been screened and shows measurable signals against RGS4 (B Score range -7.61 to -7.53), mu-opioid receptor MOR-1 (activation signal at 9.3 µM), ADAM17/TACE (inhibition signal at 6.95 µM), and muscarinic M1 (both activation and inhibition signals at 3 µM) . In contrast, the 4-pyridyl isomer is recorded in BindingDB with activity against glucose-6-phosphate dehydrogenase (G6PD, IC₅₀ = 23,500 nM), neuropilin-1 (IC₅₀ > 95,000 nM), and organic cation transporter OCT1 (IC₅₀ = 138,000 nM) [1]. No single target appears in the screening profiles of both regioisomers within the available public data, indicating that the pyridine nitrogen position dictates target recognition. This evidence is classified as cross-study comparable, as the two compounds were tested in different assay panels under distinct screening conditions.

Regioisomer selectivity Target engagement profiling Chemical biology tool compounds

HSP90α N-Domain Binding Affinity: A Quantitative Baseline for Structure-Activity Relationship Benchmarks

The compound has a measured equilibrium dissociation constant (Kd) of 19,000 nM (19 µM) against the N-terminal domain of human HSP90α, determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This provides a reproducible, biophysical binding benchmark at a therapeutically relevant chaperone target. HSP90 is a validated anticancer drug target overexpressed in multiple tumor types [2]. While no head-to-head HSP90 binding data are publicly available for the 4-pyridyl regioisomer (CAS 774553-99-0) or the methylene-extended homolog (CAS 328261-31-0), the 19 µM Kd establishes a quantitative reference point for any structure-activity relationship (SAR) campaign seeking to optimize this scaffold. By comparison, known clinical-stage HSP90 inhibitors such as geldanamycin derivatives typically exhibit Kd values in the low nanomolar range (< 100 nM), indicating substantial optimization headroom exists for this chemotype [2].

HSP90 inhibition Chaperone targeting NMR binding assay

Multi-Target Screening Fingerprint: Simultaneous Activity Signals Across GPCR Signaling Modulators and Metalloprotease

High-throughput screening data from the NIH Molecular Libraries Program reveal that this compound generates activity signals across four distinct protein target classes: (a) Regulator of G-protein signaling 4 (RGS4), with a B Score range of -7.61 to -7.53, indicating a statistically significant inhibitory modulation of this GTPase-accelerating protein ; (b) Mu-type opioid receptor (MOR-1), showing activation at 9.3 µM with a consistent signal value of ~4.41 across replicates ; (c) ADAM17/TACE (disintegrin and metalloproteinase domain-containing protein 17), exhibiting inhibition at 6.95 µM with a signal value of ~1.23 ; and (d) Muscarinic acetylcholine receptor M1, displaying context-dependent activation (signal ~ -1.07 at 3 µM) and inhibition (signal ~ 6.48 at 3 µM) in different assay panels . By contrast, the 4-pyridyl regioisomer (CAS 774553-99-0) is not recorded as active against any of these four targets in public databases, instead showing activity against metabolic enzymes (G6PD) and transporters (OCT1) [1]. This multi-target GPCR/metalloprotease fingerprint is unique to the 3-pyridyl isomer among this compound class and may represent either polypharmacology or differential assay sensitivity, meriting follow-up in dose-response confirmation assays.

Polypharmacology GPCR modulator High-throughput screening

Supplier-Grade Purity Tiering and Physicochemical Specification Comparison for Procurement Decision-Making

Commercially, this compound is available at three distinct purity grades: 95% (AKSci, Enamine), 97% (Leyan), and 98% (Chemsrc) . The 4-pyridyl regioisomer (CAS 774553-99-0) is available at 95% (AKSci) and 98% (Leyan), offering a narrower purity range . Both regioisomers share identical molecular formula, molecular weight (228.25 g/mol), and computed XLogP3 (~2.1), indicating that chromatographic rather than physicochemical factors drive purity differentiation [1]. The target compound has a reported logP of 1.286 (Chembase experimental determination), which differs from the PubChem computed XLogP3 of 2.1, a discrepancy that may affect predictions of solubility and membrane permeability in biological assays [2]. The compound is classified as a non-hazardous material for transport and requires long-term storage in cool, dry conditions . The 3-pyridyl isomer is catalogued by more unique suppliers than its 4-pyridyl counterpart based on available vendor listings, suggesting broader commercial availability.

Compound procurement Purity specification Physicochemical characterization

High-Value Application Scenarios for N-(Pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine Grounded in Quantitative Differentiation Evidence


GPCR Signaling Pathway Chemical Probe Development Leveraging the Unique RGS4/MOR-1/M1 Fingerprint

Research groups investigating G-protein coupled receptor (GPCR) signaling modulation should prioritize the 3-pyridyl isomer over its 4-pyridyl counterpart based on the compound's unique multi-target screening fingerprint. The B Score range of -7.61 to -7.53 against RGS4, combined with MOR-1 activation (signal ~4.41 at 9.3 µM) and M1 muscarinic modulation (both activation and inhibition signals at 3 µM), constitutes a GPCR-focused polypharmacology signature not observed for the 4-pyridyl regioisomer in any public database . The 4-pyridyl analog's primary activities are confined to metabolic enzymes (G6PD) and transporters (OCT1), making it unsuitable for GPCR-focused programs [1]. The HSP90α Kd of 19 µM provides a biophysical anchor for assessing target engagement selectivity in chemoproteomics experiments .

ADAM17/TACE-Mediated Shedding Assays Requiring a Defined Benzo[d][1,3]dioxol-5-amine Chemotype

For laboratories studying TNF-α shedding or ADAM17-dependent proteolytic processing, this compound offers a screening-validated starting point with measurable inhibition signal at 6.95 µM against human ADAM17 preproprotein . The ADAM17 activity, combined with the compound's RGS4 and M1 modulatory effects, makes it suitable for cellular models where metalloprotease activity intersects with GPCR signaling. The 4-pyridyl regioisomer has no recorded ADAM17 activity in public databases, eliminating it as a viable substitute for this application [1]. The compound's experimental logP of 1.286, while lower than the computed XLogP3 of 2.1, suggests moderate lipophilicity compatible with cell-based assay conditions .

HSP90 Chaperone SAR Campaigns Using the 19 µM Kd as a Quantitative Benchmark for Fragment-to-Lead Optimization

Medicinal chemistry teams pursuing HSP90 N-domain inhibitors can employ this compound as a structurally characterized fragment or early lead with a biophysically validated Kd of 19 µM against human HSP90α by NMR . This Kd provides a clear optimization benchmark: clinical HSP90 inhibitors achieve sub-100 nM affinity, indicating a >200-fold improvement window [1]. The compound's commercial availability at three purity grades (95%, 97%, 98%) across multiple suppliers supports the procurement of gram-quantity batches for SAR expansion . Critically, no HSP90 binding data exist for the closest analogs, making the 3-pyridyl isomer the only member of this compound class with a publicly anchored HSP90 binding constant—a decisive procurement criterion for HSP90-targeted programs.

Regioisomeric Selectivity Studies Using Matched 3-Pyridyl and 4-Pyridyl Benzodioxole-Amines as Chemical Biology Tool Pairs

The stark target engagement divergence between the 3-pyridyl (RGS4, MOR-1, ADAM17, M1) and 4-pyridyl (G6PD, neuropilin-1, OCT1) regioisomers presents a rare opportunity for chemical biology groups studying how pyridine nitrogen position dictates protein target recognition within an otherwise identical scaffold [1]. Procuring both isomers as a matched pair enables controlled experiments to dissect regioisomer-driven selectivity in cellular target engagement panels. The availability of both compounds from overlapping suppliers (e.g., AKSci, Leyan) facilitates coordinated procurement . The 3-pyridyl isomer's broader supplier coverage and intermediate purity tier further support its selection as the primary probe, with the 4-pyridyl isomer serving as the negative control.

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